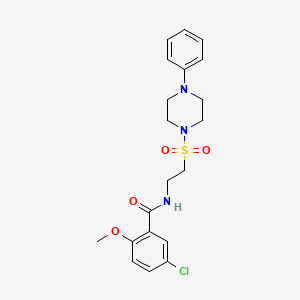

5-氯-2-甲氧基-N-(2-((4-苯基哌嗪-1-基磺酰)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is an organic building block . It has been reported as an intermediate in the synthesis of glyburide .

Synthesis Analysis

The synthesis of 5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has been reported . It can be synthesized from 5-Chloro-2-methoxybenzoic acid and 2-Phenylethylamine .Molecular Structure Analysis

The linear formula of this compound is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . It has a molecular weight of 368.84 .Chemical Reactions Analysis

This compound has been reported as an intermediate in the synthesis of glyburide .Physical And Chemical Properties Analysis

The compound has a melting point of 209-214 °C . Its molecular formula is C16H17ClN2O4S and it has a molar refractivity of 125.9±0.4 cm^3 . The compound has a polar surface area of 122 Å^2 and a polarizability of 49.9±0.5 10^-24 cm^3 .科学研究应用

Application in the Synthesis of Glyburide

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry , specifically in the synthesis of antidiabetic drugs.

Summary of the Application

The compound “5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide” is used as an intermediate in the synthesis of glyburide . Glyburide is a second-generation sulfonylurea antidiabetic drug, which stimulates the pancreas to release insulin, helping to control blood sugar levels in patients with type 2 diabetes.

Methods of Application or Experimental Procedures

While the specific methods of using this compound in the synthesis of glyburide are not detailed in the sources, the general process would involve reacting it with other compounds under specific conditions to form glyburide. This could involve steps such as condensation, reduction, or other chemical reactions, carried out under controlled temperatures and pH conditions.

Results or Outcomes

The outcome of this process is the production of glyburide, an effective medication for the treatment of type 2 diabetes . The effectiveness of glyburide is well-documented, with numerous studies showing its ability to significantly lower blood sugar levels in patients with type 2 diabetes.

Application as a Catalyst for Greener Amine Synthesis

Specific Scientific Field

This application falls under the field of Green Chemistry , specifically in the synthesis of amines.

Summary of the Application

The compound “5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide” is used as a catalyst for the greener synthesis of amines by transfer hydrogenation of imines . This process is considered “greener” because it reduces the environmental impact of the synthesis process.

Methods of Application or Experimental Procedures

While the specific methods of using this compound as a catalyst are not detailed in the sources, the general process would involve using it to facilitate the transfer hydrogenation of imines to produce amines. This could involve steps such as mixing the compound with the imines and a hydrogen source, and then carrying out the reaction under controlled conditions.

Results or Outcomes

The outcome of this process is the production of amines, which are important compounds in a variety of fields, including pharmaceuticals, agrochemicals, and materials science . The use of this compound as a catalyst can make the synthesis process more environmentally friendly by reducing the amount of waste produced.

Application as a Catalyst for Formal Anti-Markovnikov Hydroamination

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the hydroamination of terminal olefins.

Summary of the Application

The compound “5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide” is used as a catalyst for the formal anti-Markovnikov hydroamination of terminal olefins . This process is important in the synthesis of amines, which are key building blocks in many chemical and pharmaceutical products.

Methods of Application or Experimental Procedures

While the specific methods of using this compound as a catalyst are not detailed in the sources, the general process would involve using it to facilitate the addition of an amine to a terminal olefin in an anti-Markovnikov manner. This could involve steps such as mixing the compound with the olefin and amine, and then carrying out the reaction under controlled conditions.

Results or Outcomes

The outcome of this process is the production of amines, which are important compounds in a variety of fields, including pharmaceuticals, agrochemicals, and materials science . The use of this compound as a catalyst can make the synthesis process more efficient and selective.

属性

IUPAC Name |

5-chloro-2-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S/c1-28-19-8-7-16(21)15-18(19)20(25)22-9-14-29(26,27)24-12-10-23(11-13-24)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLNLRFWBZJDKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2770250.png)

![N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2770254.png)

![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2770256.png)

![N~1~-ethyl-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2770257.png)

![2,4-Dimethyl-5-[[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2770259.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2770269.png)

![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2770271.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2770272.png)